molecular formula C12H13F3N2O4 B1305605 Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate CAS No. 339101-25-6

Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate

Cat. No.: B1305605
CAS No.: 339101-25-6
M. Wt: 306.24 g/mol
InChI Key: ICGWUJJQMFOXOL-UHFFFAOYSA-N
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Description

Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate is a chemical compound with the molecular formula C12H13F3N2O4 It is known for its unique structure, which includes a nitro group and a trifluoromethyl group attached to an aniline moiety, linked to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate typically involves the following steps:

    Nitration of 4-(trifluoromethyl)aniline: The starting material, 4-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group.

    Esterification: The resulting 2-nitro-4-(trifluoromethyl)aniline is then reacted with butanoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the butanoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like potassium carbonate.

Major Products Formed

    Reduction: The major product is Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate.

    Substitution: Depending on the nucleophile used, products such as Methyl 4-[2-nitro-4-(substituted)anilino]butanoate are formed.

Scientific Research Applications

Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-nitro-4-(trifluoromethyl)phenyl]butanoate
  • Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]pentanoate
  • Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]propanoate

Uniqueness

Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-21-11(18)3-2-6-16-9-5-4-8(12(13,14)15)7-10(9)17(19)20/h4-5,7,16H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGWUJJQMFOXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379551
Record name Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339101-25-6
Record name Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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